7-(3-Carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

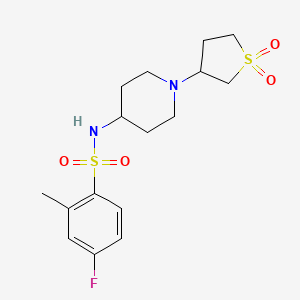

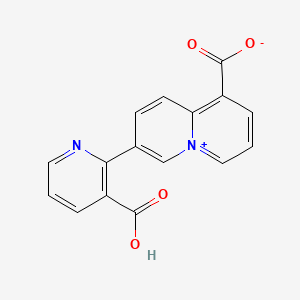

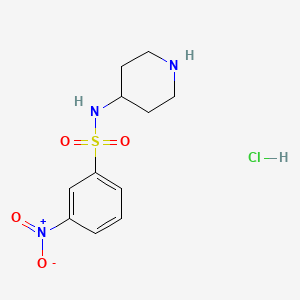

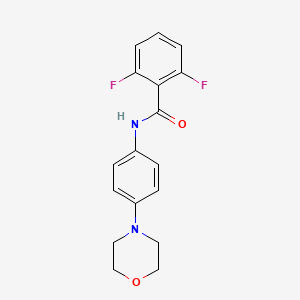

“7-(3-Carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate”, also known as CPQ, is a small molecular compound that has attracted attention in the scientific community due to its unique structure and potential applications. It has a molecular weight of 294.26 .

Molecular Structure Analysis

The molecular formula of this compound is C16H10N2O4 . The SMILES representation is C1=CC(=C(N=C1)C2=C[N+]3=CC=CC(=C3C=C2)C(=O)[O-])C(=O)O .Wissenschaftliche Forschungsanwendungen

Ring Contractions and Synthesis of Alkyl Indolizine-3-carboxylates

The chemical compound 7-(3-Carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate has been utilized in the synthesis and ring contractions of quinolizine derivatives. Specifically, the process involves the transformation of 4-oxoquinolizine-3-diazonium tetrafluoroborates into alkyl indolizine-3-carboxylates via an aza Wolff rearrangement. The product type and ratio were found to be dependent on the type of alcohol used in the reaction, marking the first example of a Wolff rearrangement in the fused cyclic α-diazoamide series (Rečnik et al., 2001).

Environmentally Benign Cascade Reactions

A novel protocol has been developed for the synthesis of quinolizines and quinolizinium salts using chromone-3-carboxaldehydes and ethyl 2-(pyridine-2-yl)acetate derivatives. This cascade reaction in water is environmentally friendly and allows for the synthesis of a wide variety of quinolizines and quinolizinium salts, marking a significant advancement in the field due to its environmental benefits and potential for combinatorial and parallel syntheses of quinolizine derivatives (Chen et al., 2020).

Ring Contraction of Azidoquinolizines

The compound has also been implicated in the study of ring contractions of azidoquinolizines, yielding various derivatives such as indolizine and imidazoazine derivatives. This process is highly solvent-dependent and has contributed to the understanding of the thermal transformations of such compounds (Rečnik et al., 2008).

Biological and Medicinal Chemistry

Antibacterial Activity

In the realm of medicinal chemistry, novel compounds structurally related to this compound have been designed, synthesized, and evaluated for potent antibacterial activity against respiratory pathogens, including resistant strains. These compounds have shown promise in both in vitro and in vivo models, contributing to the development of new antibacterial drugs (Odagiri et al., 2018).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The compound has facilitated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial activity. This research has expanded the repertoire of synthesized compounds with potential therapeutic applications, particularly in the context of antimicrobial resistance (Holla et al., 2006).

Antiproliferative Activity

Moreover, derivatives of this compound have been synthesized and shown to exhibit potent antiproliferative activity against various human cancer cell lines, opening new avenues for cancer therapy (Pirol et al., 2014).

Eigenschaften

IUPAC Name |

7-(3-carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15(20)11-4-2-8-18-9-10(5-6-13(11)18)14-12(16(21)22)3-1-7-17-14/h1-9H,(H-,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFRYTIUOCMXQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C[N+]3=CC=CC(=C3C=C2)C(=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2407207.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride](/img/structure/B2407213.png)

![tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate](/img/structure/B2407221.png)

![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)